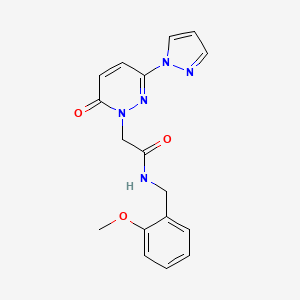

![molecular formula C20H19N3O2S B2416202 3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone CAS No. 1223317-24-5](/img/structure/B2416202.png)

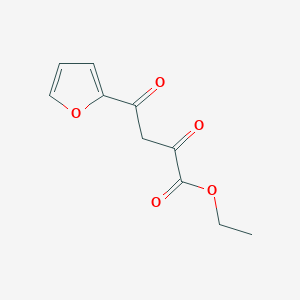

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline moiety, a furan ring, a pyrimidine ring, and a methylsulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline moiety could be formed through a Skraup or Doebner-Miller synthesis, while the pyrimidine ring could be formed through a Biginelli reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The arrangement and connectivity of these rings would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the electron-rich furan ring might undergo electrophilic substitution, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the arrangement and connectivity of its functional groups. Factors such as polarity, molecular weight, and stability would all play a role .Scientific Research Applications

Synthesis and Chemical Properties

Quinoline Synthesis

The scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes have been explored to provide a convenient synthesis method for annulated quinolines. This process results in the formation of various substituted quinolines, indicating the versatility of quinoline derivatives in synthetic chemistry. Sequential steps involving E- to Z-benzylidene group isomerisation and six pi-electron cyclisation yield dihydroquinoline intermediates, highlighting the potential for creating complex quinoline-based compounds for further research applications (Austin et al., 2007).

Furan Derivatives

Furochromone derivatives have been synthesized to explore their antimicrobial properties, showcasing the chemical versatility of furan-based compounds. These derivatives, including furochromeno[2,3-d]pyrimidines and furochromeno[1,2,4]triazolopyrimidines, have shown excellent antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Abu‐Hashem & Al-Hussain, 2022).

Spectroscopic Properties and Molecular Docking

Electronic Absorption and Fluorescence

The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been studied, highlighting the impact of structure and environment on their spectroscopic properties. This research offers insights into the design of compounds with specific electronic and fluorescence characteristics for potential applications in material science and photophysics (Al-Ansari, 2016).

Future Directions

Mechanism of Action

Target of Action

Compounds with a quinoline structure often interact with various enzymes and receptors in the body. For instance, some quinoline derivatives are known to interact with DNA gyrase, a type of enzyme that introduces negative supercoils to DNA .

Mode of Action

Upon binding to their targets, these compounds can inhibit the normal function of the enzymes or receptors. This can lead to a disruption in the normal biological processes that these targets are involved in .

Biochemical Pathways

The inhibition of these targets can affect various biochemical pathways. For instance, the inhibition of DNA gyrase can disrupt DNA replication, which is a crucial process for cell division .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoline derivatives can vary widely depending on their specific chemical structure. Some are well absorbed in the body and can be distributed to various tissues, while others might be rapidly metabolized and excreted .

Result of Action

The ultimate effect of these compounds can depend on the specific biological processes they disrupt. For instance, compounds that inhibit DNA replication can have anti-proliferative effects, making them potentially useful for treating conditions characterized by excessive cell division, such as cancer .

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For instance, some quinoline derivatives might be more stable and effective in acidic environments .

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-13-17(19(26-2)22-18(21-13)16-10-6-12-25-16)20(24)23-11-5-8-14-7-3-4-9-15(14)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSYREGLXQTTCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

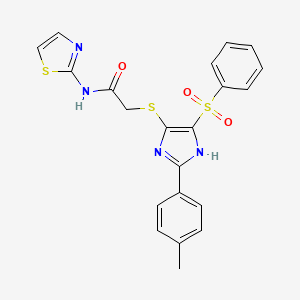

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)

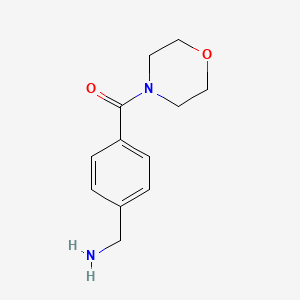

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)

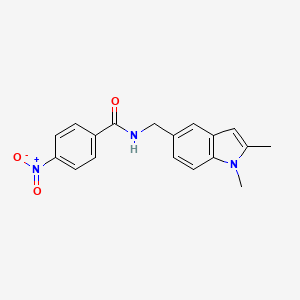

![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416133.png)

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)